3-(2-Nitrobenzamido)benzofuran-2-carboxamide

Medicinal Chemistry Conformational Analysis Permeability Prediction

3-(2-Nitrobenzamido)benzofuran-2-carboxamide (CAS 898373-34-7, molecular formula C₁₆H₁₁N₃O₅, molecular weight 325.28 g/mol) is a synthetic small-molecule belonging to the 3-amidobenzofuran-2-carboxamide subclass. Its architecture features a benzofuran core, a primary carboxamide at the 2-position critical for target engagement, and a 2-nitrobenzamido substituent at the 3-position that introduces a distinctive ortho-nitro electronic configuration and a sterically constrained amide bond geometry.

Molecular Formula C16H11N3O5
Molecular Weight 325.28
CAS No. 898373-34-7
Cat. No. B2756253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitrobenzamido)benzofuran-2-carboxamide
CAS898373-34-7
Molecular FormulaC16H11N3O5
Molecular Weight325.28
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C16H11N3O5/c17-15(20)14-13(10-6-2-4-8-12(10)24-14)18-16(21)9-5-1-3-7-11(9)19(22)23/h1-8H,(H2,17,20)(H,18,21)
InChIKeyBDMYRCJHJPGZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Nitrobenzamido)benzofuran-2-carboxamide (CAS 898373-34-7): Core Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-(2-Nitrobenzamido)benzofuran-2-carboxamide (CAS 898373-34-7, molecular formula C₁₆H₁₁N₃O₅, molecular weight 325.28 g/mol) is a synthetic small-molecule belonging to the 3-amidobenzofuran-2-carboxamide subclass [1]. Its architecture features a benzofuran core, a primary carboxamide at the 2-position critical for target engagement, and a 2-nitrobenzamido substituent at the 3-position that introduces a distinctive ortho-nitro electronic configuration and a sterically constrained amide bond geometry . This specific substitution pattern makes it a member of a focused library of nitroaromatic benzofurans explored as chemical probes, prodrug candidates, and antiproliferative leads .

Why 3-(2-Nitrobenzamido)benzofuran-2-carboxamide Cannot Be Replaced by Regioisomeric or Des-Nitro Analogs: The Ortho-Nitro Structural Imperative


The 2-nitrobenzamido group at the benzofuran 3-position establishes a singular hydrogen-bonding network and electronic landscape. The ortho-nitro oxygen serves as an intramolecular hydrogen-bond acceptor for the adjacent amide N–H, rigidifying the local conformation and reducing the solvent-exposed hydrogen-bond donor (HBD) count relative to the 3- and 4-nitro regioisomers [1]. This conformational restriction influences passive membrane permeability and target-binding entropy [2]. Furthermore, the electron-withdrawing ortho-nitro group polarizes the benzamide π-system differently than the para isomer, altering reduction potentials relevant to nitroreductase-mediated bioactivation [3]. Substituting any other isomer or the des-nitro analog (3-benzamidobenzofuran-2-carboxamide, CAS 68217-75-4) abrogates these integrated effects, resulting in a distinct pharmacological profile that cannot be assumed equivalent.

Head-to-Head Quantitative Differentiation of 3-(2-Nitrobenzamido)benzofuran-2-carboxamide Against Closest Structural Analogs


Intramolecular Hydrogen-Bond Capacity Reduces Solvent-Exposed HBD Count: 2-NO₂ vs. 4-NO₂ vs. 3-NO₂ Isomers

The 2-nitro isomer is capable of forming a six-membered intramolecular hydrogen bond (IMHB) between the ortho-nitro oxygen and the benzamido N–H, a feature geometrically prohibited in the 3- and 4-nitro regioisomers. This IMHB effectively masks one hydrogen-bond donor, reducing the calculated solvent-exposed HBD count from 3 to 2 [1]. In predictive models of passive membrane permeability, each reduction in HBD count correlates with an approximate 0.5–1.0 log unit improvement in permeability [2]. Experimental logP for the closely related ethyl ester analog (CAS 887888-47-3) is computationally predicted at XLogP3-AA = 4.1 [3]; the carboxamide target compound is expected to exhibit a lower logP (~2.5–3.0) but with a proportionally higher unshielded polar surface area in the 3- and 4-nitro isomers due to the absence of IMHB.

Medicinal Chemistry Conformational Analysis Permeability Prediction

Nitro Reduction Potential Tuning: 2-NO₂ vs. 4-NO₂ Isomers Modulate Bioactivation Kinetics

The one-electron reduction potential E(ArNO₂/ArNO₂•⁻) for nitroaromatics is sensitive to the position of the nitro group relative to the amide substituent. Ortho-nitrobenzamides typically exhibit reduction potentials shifted anodically by +40 to +80 mV compared to their para-substituted isomers owing to through-space electrostatic stabilization of the radical anion by the amide dipole [1]. For the benzofuran-2-carboxamide scaffold, this translates to a predicted E₁/₂ of approximately −450 to −480 mV (vs. NHE) for the 2-nitro isomer, versus −500 to −530 mV for the 4-nitro isomer [2]. While no direct cyclic voltammetry data has been published for these exact compounds, comparative voltammetric studies on a set of six nitro-substituted benzamides (including 2-nitro and 4-nitro variants) demonstrated that the ortho-substituted compounds undergo reduction at less negative potentials, correlating with enhanced enzymatic reduction rates by nitroreductases (NTR) [3].

Prodrug Design Nitroreductase Electrochemistry

Topological Polar Surface Area (TPSA) and logP Differentiation Against the Des-Nitro Analog

Introduction of the 2-nitro group onto the benzamido substituent increases molecular weight by 45 Da (from 280.28 to 325.28 g/mol) and topological polar surface area (TPSA) by approximately 29 Ų relative to the des-nitro analog 3-benzamidobenzofuran-2-carboxamide (CAS 68217-75-4) . The TPSA of the target compound is computed at ~130–135 Ų, while the des-nitro analog has a TPSA of ~101–106 Ų [1]. Despite this increase, the intramolecular hydrogen bond in the 2-nitro isomer partially compensates by shielding one HBD, yielding a predicted logP (ALOGPS ~2.6) that remains comparable to the des-nitro analog (ALOGPS ~2.8) [2]. The 4-nitro isomer, lacking IMHB, is predicted to have both higher TPSA (~135 Ų) and a lower logP (~2.2), making it less membrane-permeable than either the 2-nitro or des-nitro compounds.

Druglikeness ADME Prediction Physicochemical Profiling

Antiproliferative Class Potential: Benzofuran-2-carboxamide Scaffold Activity in NCI-60 and Related Panels

While no NCI-60 or similar panel data has been published specifically for 3-(2-nitrobenzamido)benzofuran-2-carboxamide, the benzofuran-2-carboxamide scaffold has demonstrated consistent antiproliferative activity in multiple independent studies. A series of benzofuran-2-carboxamide derivatives (compounds 3a–j and 6a–f) exhibited concentration-dependent antiproliferative effects across six tumor cell lines (MCF-7, SK-BR-3, SW620, MiaPaCa-2, WI38, HeLa) at micromolar concentrations, with the most potent analogs achieving IC₅₀ values in the 5–20 μM range [1]. More recently, benzofuran-2-carboxamide derivatives optimized as CCL20/CCR6 axis modulators (compounds 16e and 24b) potently inhibited colon cancer cell growth with cytotoxic/cytostatic activity [2]. Structure-activity relationship (SAR) trends indicate that the 3-amido substituent is a critical determinant of potency, with electron-withdrawing aryl groups generally enhancing activity [3]. The 2-nitrobenzamido substituent represents an underexplored electronic variant within this validated scaffold class.

Anticancer Screening NCI-60 Cytotoxicity

Optimal Research and Industrial Application Scenarios for 3-(2-Nitrobenzamido)benzofuran-2-carboxamide Based on Evidence-Supported Differentiation


Nitroreductase-Dependent Prodrug Screening and Hypoxia-Selective Cytotoxin Development

The predicted anodically shifted reduction potential (~40–80 mV positive relative to the 4-nitro isomer) positions the 2-nitro isomer as a preferred candidate for nitroreductase (NTR)-based GDEPT or hypoxia-activated prodrug programs. In these applications, faster enzymatic reduction under hypoxic conditions enables more efficient bioactivation at lower substrate concentrations. The intramolecular hydrogen bond conferred by the ortho-nitro geometry additionally reduces the compound's effective HBD count, potentially improving penetration into hypoxic tumor spheroids where passive diffusion is rate-limiting [REFS-1, REFS-2].

Selective Chemical Probe Design for CCL20/CCR6 Axis or NF-κB Pathway Investigation

The benzofuran-2-carboxamide scaffold has demonstrated target engagement with the CCL20/CCR6 chemotaxis axis and NF-κB signaling [3]. The 2-nitrobenzamido substitution offers a unique electronic profile distinct from previously explored 3-amido variants. The electron-withdrawing ortho-nitro group can influence binding to the CCR6 allosteric pocket or IKKβ active site, and the nitro group serves as a spectroscopic handle (λ_max ~260–280 nm, characteristic UV absorbance) for biophysical binding assays, facilitating the development of label-free competition experiments.

Conformational Analysis and Intramolecular Hydrogen Bonding Studies in Drug Design

The 2-nitro isomer's capacity for a six-membered IMHB (O···H–N) provides a tractable model system for studying the impact of conformational restriction on membrane permeability, solubility, and target binding. This compound can serve as a 'masked HBD' reference standard in permeability assays (PAMPA or Caco-2), where its apparent permeability can be directly compared to the 3-nitro and 4-nitro regioisomers, which lack this IMHB capability [1]. Such head-to-head comparisons are valuable for training and validating computational models of IMHB-mediated permeability enhancement.

Synthetic Intermediate for Diversified Benzofuran-2-carboxamide Libraries

The 2-nitro group is a versatile synthetic handle: it can be selectively reduced to the corresponding 2-amino derivative (3-(2-aminobenzamido)benzofuran-2-carboxamide) for further diversification via amide coupling, reductive alkylation, or diazotization/Sandmeyer reactions. The primary carboxamide at the 2-position can also be dehydrated to the nitrile or hydrolyzed to the carboxylic acid, providing entry points to orthogonal library expansion [2]. The differentiated reactivity of the ortho-nitro group compared to the meta or para isomers enables chemoselective transformations that are not feasible with the isomeric analogs.

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